![molecular formula C8H9FN2OS2 B6602980 [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea CAS No. 2174000-37-2](/img/structure/B6602980.png)
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea, abbreviated as [(4-FPMOS)T], is a novel thiourea-based compound that has been widely studied for its potential applications in scientific research. It is an organosulfur compound that belongs to the family of thiourea derivatives and is composed of a 4-fluorophenyl group and a methyloxo-lambda6-sulfanylidene group. This compound has been extensively studied due to its interesting biological properties and potential applications in the field of biomedical research.
作用机制
The mechanism of action of [(4-FPMOS)T] is not fully understood. However, it is believed that the compound binds to the enzyme thioredoxin reductase, which is involved in the reduction of thioredoxin. This binding leads to the inhibition of the enzyme, which in turn leads to the inhibition of various biochemical processes, such as DNA synthesis and protein synthesis. Additionally, the compound has been found to inhibit the activity of other enzymes, such as glutathione reductase and cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-FPMOS)T] have been studied in various laboratory experiments. It has been found to inhibit the activity of various enzymes, such as thioredoxin reductase, glutathione reductase, and cytochrome P450. Additionally, it has been found to inhibit the growth of various cancer cell lines, such as breast cancer, colon cancer, and lung cancer. It has also been found to reduce the levels of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
实验室实验的优点和局限性
The compound [(4-FPMOS)T] has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it has been found to be non-toxic and does not cause any adverse effects when used in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the compound [(4-FPMOS)T]. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer agent or an anti-inflammatory agent. Furthermore, further research could be conducted to explore its potential use in drug delivery systems. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.
合成方法
The synthesis of [(4-FPMOS)T] has been reported by several research groups. The most common method is the reaction between 4-fluorophenyl isothiocyanate and methyloxo-lambda6-sulfanylidene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired compound in a yield of approximately 80%. The reaction can be conducted at room temperature or slightly elevated temperatures.
科学研究应用
The compound [(4-FPMOS)T] has been used in various scientific research applications. It has been used as a model compound to study the mechanism of action of thiourea-based compounds. It has also been used to study the biochemical and physiological effects of thiourea-based compounds. Additionally, it has been used as a model compound to study the pharmacological properties of thiourea-based compounds. It has also been used in laboratory experiments to study the toxicity of thiourea-based compounds.
属性
IUPAC Name |
[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBRDKCANZKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

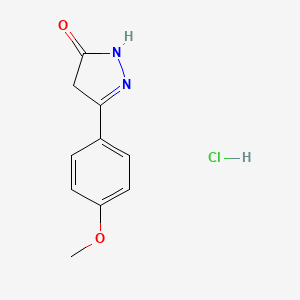

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
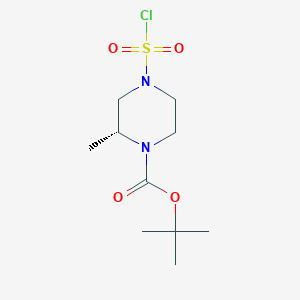


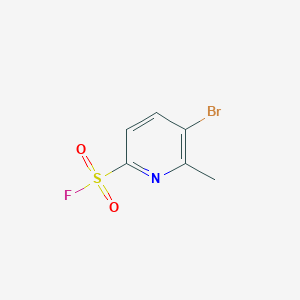

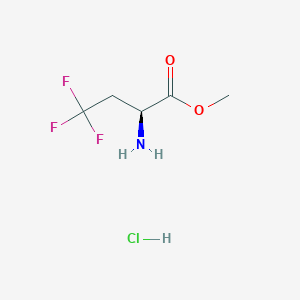
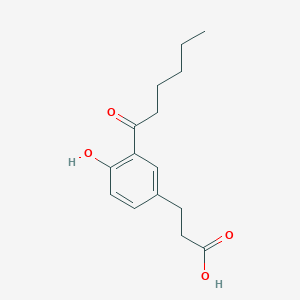
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
